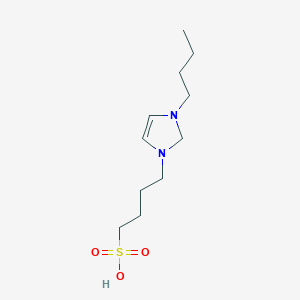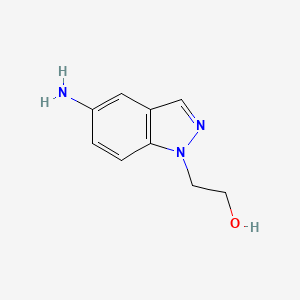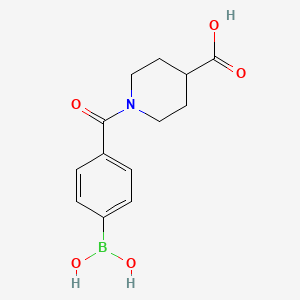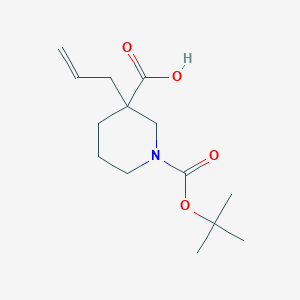
1-Boc-3-allylpiperidine-3-carboxylic Acid
Descripción general
Descripción
“1-Boc-3-allylpiperidine-3-carboxylic Acid”, also known as Boc-Allyl-Apa-OH, is a type of piperidine derivative. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H23NO4 . Its InChI code is 1S/C14H23NO4/c1-5-7-14 (11 (16)17)8-6-9-15 (10-14)12 (18)19-13 (2,3)4/h5H,1,6-10H2,2-4H3, (H,16,17) .
Physical And Chemical Properties Analysis
The “this compound” is a solid substance . It has a molecular weight of 269.34 . It should be stored in a refrigerator .
Aplicaciones Científicas De Investigación
Continuous Flow Carboxylation
In the realm of organic synthesis, particularly in medicinal chemistry, the carboxylation of N-Boc-4,4-difluoropiperidine showcases the utility of continuous flow processes. This method, characterized by the N-Boc-directed α-deprotonation using s-BuLi in THF followed by CO2 gas trapping, emphasizes the scalability and safety of synthesizing carboxylic acid derivatives. Such advancements support extensive medicinal chemistry research by providing a reliable supply of crucial intermediates (Kestemont et al., 2021).
Unnatural Amino Acid Incorporation
The integration of unnatural organometallic amino acids into peptides signifies another facet of research applications. For instance, the incorporation of 1′-aminoferrocene-1-carboxylic acid into oligopeptides through solid-phase methods demonstrates the potential of combining Boc-protected amino acids with unconventional building blocks. This approach leads to novel peptides with unique properties, potentially useful in various biochemical applications (Barišić et al., 2006).
Triazole-based Scaffolds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates reveals an avenue for creating triazole-based scaffolds, pivotal in peptidomimetics and biologically active compound development. The ruthenium-catalyzed cycloaddition process provides a protected version of triazole amino acids, facilitating the construction of complex molecules with significant biological relevance (Ferrini et al., 2015).
Curtius Rearrangement for Ureas
The one-step Curtius rearrangement, leading to Boc-protected 1-(3-oxocycloalkyl) ureas, exemplifies a methodological advancement in synthesizing key intermediates for receptor agonists. This process highlights the versatility of Boc-protected intermediates in accessing structurally complex molecules essential for drug discovery (Sun et al., 2014).
Catalytic Allylation
The use of phosphotungstic acid in the catalytic allylation of isatins and N-tert-butyloxycarbonylamido sulfones underlines the importance of Boc-protected intermediates in synthesizing multifunctional compounds. This method provides an efficient route to allylation products, serving as valuable intermediates for further chemical transformations and potential drug development (Ghosh et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-prop-2-enylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-7-14(11(16)17)8-6-9-15(10-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSILKJJKWZCJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662894, DTXSID401163403 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-11-4, 159526-21-3 | |
| Record name | 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959236-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,1-Dimethylethyl) 3-(2-propen-1-yl)-1,3-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

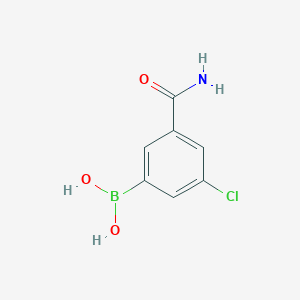
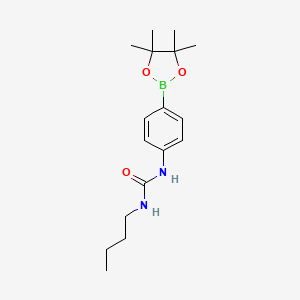
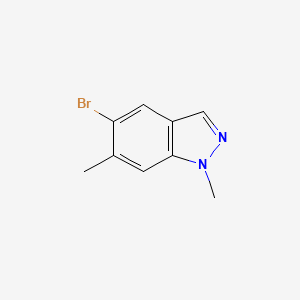
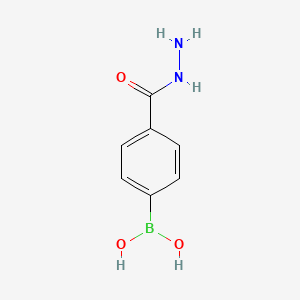
![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide hydrochloride](/img/structure/B1371563.png)
